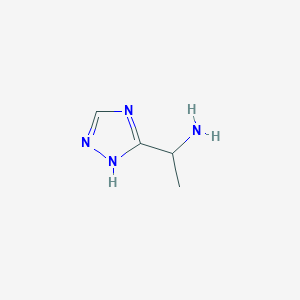

1-(1H-1,2,4-triazol-5-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3(5)4-6-2-7-8-4/h2-3H,5H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLWJUNNDJGOPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Derivatization of CAS 1015846-51-1: A Privileged 1,2,4-Triazole Scaffold in Target-Directed Drug Design

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter building blocks that dictate the trajectory of a drug discovery program. CAS 1015846-51-1 , chemically known as, is one such privileged scaffold.

This whitepaper provides an in-depth technical roadmap for utilizing this specific amine. Rather than presenting generic chemistry, I will dissect the causality behind the synthetic choices required to derivatize this sterically hindered molecule and outline self-validating protocols that ensure high-fidelity data generation for medicinal chemistry applications.

Physicochemical Profiling & Pharmacophore Rationale

Before initiating any synthetic campaign, it is critical to understand why this specific building block is chosen. due to their robust metabolic stability and their ability to act as potent hydrogen-bond acceptors[1].

CAS 1015846-51-1 incorporates three critical pharmacophoric elements:

-

1,2,4-Triazole Core: Provides a rigid, metabolically stable dipole that frequently acts as a kinase hinge-binder.

-

N1-Ethyl Substitution: Acts as a lipophilic vector to probe small hydrophobic pockets (e.g., the selectivity pocket in kinases) without drastically inflating the topological polar surface area (TPSA).

-

Alpha-Methyl Primary Amine: The introduction of the alpha-methyl group is a deliberate design choice. It creates a chiral center and introduces steric hindrance around the amine. Biologically, this steric bulk shields the amine from rapid oxidative deamination by monoamine oxidases (MAOs), significantly extending the pharmacokinetic half-life compared to unbranched primary amines.

Quantitative Data Summary

| Property | Value | Scientific Implication |

| CAS Number | 1015846-51-1 | Unique registry identifier. |

| Molecular Formula | C6H12N4 | Low molecular weight allows for extensive downstream derivatization. |

| Molecular Weight | 140.19 g/mol | High ligand efficiency (LE) potential. |

| SMILES | NC(C)C1=NC=NN1CC | Highlights the alpha-chiral center adjacent to the triazole. |

| Hydrogen Bond Donors | 1 (Primary Amine) | Capable of forming critical interactions with target aspartate/glutamate residues. |

| Hydrogen Bond Acceptors | 3 (Triazole Nitrogens) | Excellent hinge-binding potential in ATP-competitive inhibitors. |

Synthetic Methodologies: Overcoming Steric & Electronic Barriers

The alpha-methyl group that provides metabolic stability also introduces significant steric hindrance, complicating standard derivatization. Standard carbodiimide couplings (e.g., EDC/NHS) or unoptimized SNAr reactions will yield sluggish kinetics and poor conversions[2]. Below are the optimized, self-validating workflows designed to overcome these barriers.

HATU-Mediated Amide Coupling

To acylate this hindered amine, we must utilize[3].

The Causality: Why HATU? HATU generates an active OAt (1-hydroxy-7-azabenzotriazole) ester from the carboxylic acid. The extraordinary coupling efficiency of HATU arises from a neighboring group effect: the pyridine nitrogen atom of the HOAt leaving group stabilizes the incoming hindered amine via a hydrogen-bonded 7-membered cyclic transition state[3]. This lowers the activation energy required for the nucleophilic attack of the sterically encumbered CAS 1015846-51-1.

Self-Validating Protocol:

-

Pre-activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

-

Validation Check: The solution will turn slightly yellow, indicating the formation of the active OAt ester. Pre-activation is strictly required to prevent the amine from reacting directly with HATU to form a dead-end guanidinium byproduct[4].

-

-

Amine Addition: Add CAS 1015846-51-1 (1.1 eq) dropwise. Stir for 2 hours.

-

In-Process Control (IPC): Analyze a 5 µL aliquot via LC-MS.

-

Validation Check: The reaction is complete when the mass corresponding to the OAt-ester disappears and the product mass appears.

-

-

Workup: Dilute with EtOAc and wash vigorously with saturated aqueous NaHCO3.

-

Validation Check:[5]. The aqueous layer will extract this yellow color, providing a visual confirmation that the primary impurity has been removed.

-

Palladium-Catalyzed Buchwald-Hartwig Amination

For N-arylation, classical nucleophilic aromatic substitution (SNAr) fails unless the aryl halide is highly electron-deficient. Therefore, we deploy the , which utilizes palladium catalysis to forge C(sp2)-N bonds[6].

The Causality: When coupling primary amines, the catalytic cycle is prone to off-target beta-hydride elimination or the formation of unreactive palladium iodide dimers. To prevent this, we must use sterically demanding, electron-rich ligands such as BrettPhos[7]. These dialkylbiarylphosphine ligands lock the orientation of the palladium center, accelerating the critical reductive elimination step and preventing bis-arylation[8].

Self-Validating Protocol:

-

Degassing (Critical Step): In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), CAS 1015846-51-1 (1.2 eq), Pd2(dba)3 (0.05 eq), BrettPhos (0.1 eq), and NaOtBu (2.0 eq) in anhydrous toluene. Sparge the mixture with ultra-pure N2 for 15 minutes.

-

Validation Check: Oxygen irreversibly oxidizes the active Pd(0) species to Pd(II). Strict color maintenance (dark red/purple) indicates a healthy catalyst resting state.

-

-

Reaction: Heat the sealed vessel to 90°C for 4 hours.

-

In-Process Control (IPC): Analyze via LC-MS.

-

Validation Check: Complete consumption of the aryl halide confirms successful oxidative addition and subsequent reductive elimination.

-

-

Scavenging & Isolation: Cool to room temperature, add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5.0 eq relative to Pd), and stir for 2 hours.

-

Validation Check: can cause false positives in downstream biological assays[9]. Filtration through Celite after scavenging ensures the final product contains <10 ppm residual palladium, validating the compound for in vitro testing.

-

Data Visualization & Logical Workflows

To streamline laboratory execution, the following logical workflows and binding models should be distributed to the synthetic team.

Fig 1. Synthetic decision tree and validation workflow for amine derivatization.

Fig 2. Pharmacophore mapping of the 1,2,4-triazole scaffold in a target binding site.

References

-

An insight on medicinal attributes of 1,2,4-triazoles . National Institutes of Health (PMC).[Link]

-

HATU - Wikipedia . Wikipedia.[Link]

-

The Buchwald–Hartwig Amination After 25 Years . Angewandte Chemie International Edition.[Link]

-

Structure of HOAt and HOAt-based coupling reagents . ResearchGate.[Link]

-

Buchwald–Hartwig amination - Wikipedia . Wikipedia.[Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . ACS Publications.[Link]

-

Synthesis of amide derivatives for electron deficient amines . National Institutes of Health (PMC).[Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HATU - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. entegris.com [entegris.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Difference between 1-(1,2,4-triazol-5-yl)ethanamine and 2-(1,2,4-triazol-5-yl)ethanamine

Executive Summary

In the rational design of targeted therapeutics, the precise spatial arrangement of pharmacophores dictates both target affinity and off-target liability. This whitepaper provides an in-depth comparative analysis of two critical positional isomers: 1-(1,2,4-triazol-5-yl)ethanamine (1-TAE) and 2-(1,2,4-triazol-5-yl)ethanamine (2-TAE) . While they share the same molecular formula (C₄H₈N₄), the migration of the primary amine from the

Structural and Physicochemical Divergence

The structural dichotomy between 1-TAE and 2-TAE is a textbook example of how linker length and branching influence molecular behavior.

-

2-TAE (The Flexible Bioisostere): In 2-TAE, the primary amine is separated from the 1,2,4-triazole ring by a highly flexible two-carbon (ethylene) linker. This linear configuration is achiral and allows the molecule to freely rotate between gauche and trans conformations. It acts as a direct bioisostere of histamine (2-(1H-imidazol-4-yl)ethanamine). The 1,2,4-triazole ring undergoes rapid 1H/4H tautomerism, mimicking the

/ -

1-TAE (The Rigidified Chiral Fragment): In 1-TAE, the amine and a methyl group are both bound to the

-carbon directly attached to the triazole ring. This creates an

Quantitative Data Summary

| Property | 1-(1,2,4-triazol-5-yl)ethanamine (1-TAE) | 2-(1,2,4-triazol-5-yl)ethanamine (2-TAE) |

| IUPAC Nomenclature | 1-(1H-1,2,4-triazol-5-yl)ethan-1-amine | 2-(1H-1,2,4-triazol-5-yl)ethan-1-amine |

| Molecular Weight | 112.14 g/mol | 112.14 g/mol |

| Stereochemistry | Chiral (Possesses an enantiomeric center) | Achiral (Linear chain) |

| Linker Length | 1 Carbon ( | 2 Carbons ( |

| Estimated Amine | ~8.5 - 8.8 (Inductive withdrawal by ring) | ~9.5 - 9.8 (Insulated by methylene groups) |

| Primary Application | Rigid 3D fragment for FBDD | Histamine H2 receptor agonist/probe |

Mechanistic Pharmacology & Receptor Dynamics

The pharmacological destinies of these two compounds are dictated by their structural differences.

2-TAE is well-documented in classical physiology as a potent excitant of gastric secretion, acting directly on Histamine H2 receptors ( [1]). The mechanism relies on the flexible ethylene linker allowing the primary amine to anchor to a conserved Aspartate residue in Transmembrane Helix 3 (TM3) of the H2 receptor. Simultaneously, the triazole ring engages in a proton-relay system with a Threonine/Aspartate pair in TM5, triggering the

Conversely, 1-TAE cannot activate histamine receptors. The shortened linker prevents the simultaneous anchoring of the amine and the triazole ring within the GPCR binding pocket. However, its chirality allows it to act as a highly selective vector. In modern drug design, the

Figure 1: Signal transduction of 2-TAE mediating gastric acid secretion via H2 receptor.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems for the synthesis and pharmacological evaluation of these isomers.

Protocol A: In Vitro GPCR Activation Assay for 2-TAE (cAMP TR-FRET)

Causality Focus: Validating GPCR agonism requires isolating the secondary messenger signal from cellular degradation mechanisms.

-

Cell Preparation: Seed HEK293 cells stably expressing the human Histamine H2 receptor into a 384-well microplate at 5,000 cells/well.

-

Compound Incubation: Treat cells with a serial dilution of 2-TAE (10 pM to 10

M). Critical Step: Co-administer 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Rationale: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP. This ensures the measured signal is a direct, undamped reflection of H2 receptor activation. -

Detection: Lyse cells and add a Europium-labeled cAMP tracer and a ULight-conjugated anti-cAMP antibody.

-

Validation: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm. A decrease in signal correlates with an increase in intracellular cAMP (competition assay), validating the

agonism.

Protocol B: Enantioselective Chiral Pool Synthesis of (S)-1-TAE

Causality Focus: Synthesizing

-

Amidation: React (S)-N-Boc-alanine with iso-butyl chloroformate and N-methylmorpholine (NMM) to form a mixed anhydride, followed by the addition of aqueous ammonia to yield (S)-N-Boc-alaninamide.

-

Thionation: Treat the amide with Lawesson's reagent in THF at 60°C. Rationale: Converting the oxo-amide to a thioamide drastically enhances the electrophilicity of the carbon center, which is necessary to drive the subsequent cyclization under milder conditions, thereby preventing the racemization of the sensitive

-chiral center. -

Cyclization: React the thioamide with formylhydrazine in the presence of silver carbonate (

). The silver acts as a thiophilic promoter, driving the formation of the 1,2,4-triazole core. -

Deprotection & Validation: Remove the Boc group using 20% TFA in Dichloromethane. Validate the enantiomeric excess (ee > 98%) of the resulting (S)-1-TAE via chiral HPLC.

Figure 2: Divergent synthetic workflows for chiral 1-TAE and linear achiral 2-TAE.

References

-

Ivy, A. C., & Liepins, K. W. (1960). Effect of 1,2,4-triazole ethylamine on gastric secretion. American Journal of Physiology, 198(3), 614-618. URL:[Link] [1]

-

Seifert, R., Wenzel-Seifert, K., Bürckstümmer, T., Pertz, H. H., Schunack, W., Elz, S., ... & Buschauer, A. (2003). Multiple Differences in Agonist and Antagonist Pharmacology between Human and Guinea Pig Histamine H1-Receptor. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1104-1115. URL:[Link]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]

An In-Depth Technical Guide to Alpha-methyl-1H-1,2,4-triazole-5-methanamine and Its Congeners: A Keystone for Medicinal Chemistry

This guide provides an in-depth technical overview of Alpha-methyl-1H-1,2,4-triazole-5-methanamine and its related chemical entities. The ambiguous nomenclature surrounding the initial query necessitates a broader examination of the 1-methyl-1H-1,2,4-triazole-5-methanamine core structure, a key pharmacophore in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, chemical properties, and extensive biological potential of this versatile heterocyclic scaffold.

Decoding the Nomenclature: Synonyms and Chemical Identity

The compound of interest, broadly described as "Alpha-methyl-1H-1,2,4-triazole-5-methanamine," is most precisely identified as 1-Methyl-1H-1,2,4-triazole-5-methanamine . Its unique structure, featuring a methylated 1,2,4-triazole ring with an aminomethyl substituent at the 5-position, makes it a valuable building block in medicinal chemistry.[1] The 1,2,4-triazole ring is a privileged scaffold known for its wide spectrum of pharmacological activities.[1]

Due to the complexities of chemical nomenclature and the potential for isomeric variations, a number of synonyms and closely related structures are often encountered in literature and chemical databases. Clarity on these alternatives is crucial for comprehensive literature reviews and sourcing of materials.

| Systematic Name | Common Synonyms | CAS Number |

| 1-Methyl-1H-1,2,4-triazole-5-methanamine | 1-METHYL-5-AMINOMETHYL-1,2,4-TRIAZOLE, (1-methyl-1H-1,2,4-triazol-5-yl)methanamine, (2-methyl-1,2,4-triazol-3-yl)methanamine, 3-Aminomethyl-1-methyl-1H-1,2,4-triazole, 1-(1-methyl-1H-1,2,4-triazol-3-yl)methanamine, 1-methyl-1H-1,2,4-Triazole-3-methanamine | 244639-03-0 |

| 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethylamine | 1015846-51-1 |

| 1-(1H-1,2,4-triazol-5-yl)ethanamine | 1-(1h-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, [1-(1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride | 856862-01-6 |

| 3-Methyl-1H-1,2,4-triazol-5-amine | 5-Methyl-1H-1,2,4-triazol-3-amine, 3-Amino-5-methyl-1H-1,2,4-triazole, 1H-1,2,4-Triazol-3-amine, 5-methyl-, 5-Methyl-1H-1,2,4-triazol-3-ylamine, s-Triazole, 3-amino-5-methyl- | 4923-01-7 |

Physicochemical Properties and Structural Insights

Molecular Formula: C₄H₈N₄ Molecular Weight: 112.13 g/mol [1]

The 1,2,4-triazole ring is a planar, aromatic system characterized by its high nitrogen content. This feature imparts a unique set of properties, including the ability to act as both a hydrogen bond donor and acceptor, which is critical for its interaction with biological targets.[2] The stability of the triazole ring to metabolic degradation further enhances its appeal as a core component in drug design.[1] The exocyclic aminomethyl group provides a key functional handle for further chemical modification and elaboration, allowing for the synthesis of diverse compound libraries.

Synthesis of the 1,2,4-Triazole Core: A Generalized Approach

The synthesis of 1,2,4-triazole derivatives is well-established in organic chemistry, with several classical and modern methods available. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Two of the most common classical methods for the synthesis of the 1,2,4-triazole ring are the Pellizzari reaction and the Einhorn-Brunner reaction .

-

Pellizzari Reaction: This method involves the reaction of an amide with an acyl hydrazide. For example, heating a mixture of a formamide and a hydrazine derivative can yield a 1,2,4-triazole.[3]

-

Einhorn-Brunner Reaction: This reaction utilizes the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to form the triazole ring.[3]

Modern Synthetic Methodologies

More contemporary approaches to 1,2,4-triazole synthesis often employ microwave irradiation or multicomponent reactions to improve yields, reduce reaction times, and enhance functional group tolerance.[4] A rapid and efficient base-mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed using the annulation of nitriles with hydrazines, which can be expanded to a wide range of triazoles in good to excellent yields.[5]

Representative Experimental Protocol: Synthesis of a Substituted 1,2,4-Triazole

Objective: To synthesize a Schiff base from a 1,2,4-triazole precursor as an intermediate for further drug development.

Materials:

-

3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Absolute ethanol

-

Glacial acetic acid

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole in 20-30 mL of absolute ethanol.

-

To this solution, add 1.0 equivalent of the substituted aromatic aldehyde, also dissolved in a minimal amount of absolute ethanol.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, at which point a solid precipitate should form.[6]

Caption: Diverse pharmacological activities of the 1,2,4-triazole scaffold.

Conclusion and Future Directions

Alpha-methyl-1H-1,2,4-triazole-5-methanamine, and more specifically its well-defined isomer 1-Methyl-1H-1,2,4-triazole-5-methanamine, represents a chemical entity of significant interest to the drug discovery and development community. Its structural features, combined with the proven and diverse pharmacological activities of the 1,2,4-triazole scaffold, make it a compelling starting point for the design and synthesis of novel therapeutic agents.

Future research should focus on the development of robust and scalable synthetic routes to this and related compounds. Furthermore, comprehensive biological screening of these molecules against a wide range of therapeutic targets is warranted to fully elucidate their pharmacological potential. The insights gained from such studies will undoubtedly contribute to the development of the next generation of 1,2,4-triazole-based medicines.

References

-

A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications (RSC Publishing).

-

3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole as a Versatile Precursor in Organic Synthesis. Benchchem.

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

-

synthesis of 1,2,4 triazole compounds. ISRES.

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.

-

CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. Google Patents.

-

Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate.

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate.

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC.

-

Biological features of new 1,2,4-triazole derivatives (a literature review). National Library of Ukraine.

-

Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. PMC.

-

A Comprehensive review on 1, 2,4 Triazole. Journal of Drug Delivery and Therapeutics.

-

Organic CHEMISTRY. TSI Journals.

-

SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. ResearchGate.

-

1-methyl-1h-1,2,4-triazole-5-methanamine. PubChemLite.

-

1-Methyl-1H-1,2,4-triazol-5-amine. MilliporeSigma.

-

1-Methyl-1H-1,2,4-triazole-5-methanamine. Benchchem.

-

Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. ResearchGate.

-

Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)- N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. Semantic Scholar.

-

Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives. Research and Reviews: Journal of Chemistry.

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI.

-

Design, Synthesis, in vitro and in silico Study of 5-(Methylthio)-4-(H)-1,2,4-triazole-2-amine and its Derivatives. ResearchGate.

-

Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Engineering Asymmetry: A Technical Guide to 1,2,4-Triazole-Based Chiral Amine Building Blocks in Drug Discovery

Executive Summary

The integration of stereochemically defined vectors into established pharmacophores is a cornerstone of modern rational drug design. Among nitrogen-rich heterocycles, the 1,2,4-triazole motif is highly prized for its metabolic stability, strong dipole moment, and hydrogen-bonding capacity. When fused with a chiral amine center, these building blocks provide unprecedented spatial control for target interaction. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the stereoselective synthesis and application of 1,2,4-triazole-based chiral amines.

The Pharmacological Rationale: Why 1,2,4-Triazole Chiral Amines?

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, famously acting as the primary pharmacophore in blockbuster antifungal agents (e.g., fluconazole) and aromatase inhibitors (e.g., letrozole) [1]. Its utility stems from the nucleophilic nature of the N4 nitrogen, which forms robust coordination bonds with the heme iron of cytochrome P450 enzymes (such as CYP51 and CYP19A1).

However, modern drug discovery demands high target selectivity to minimize off-target toxicity. This is where the chiral amine becomes critical. By introducing an enantiopure amine adjacent to the triazole core, chemists create a rigid, stereochemically defined vector. This chiral center dictates the spatial orientation of subsequent functional groups, allowing the molecule to exploit tight, asymmetric binding pockets adjacent to the primary active site. As highlighted in 1 [2], the stereochemistry of triazole derivatives directly governs their antiviral, antifungal, and anticancer efficacy.

Synthetic Logic: Asymmetric Methodologies

Synthesizing chiral amines directly attached to electron-deficient heterocycles is notoriously challenging due to the instability of the corresponding imines and the risk of racemization. To overcome this, the most robust, scalable, and highly diastereoselective approach utilizes Ellman’s chiral sulfinamide (tert-butanesulfinamide) as a chiral auxiliary [3].

Causality in Reagent Selection

-

Titanium(IV) Ethoxide [Ti(OEt)₄]: The 1,2,4-triazole carboxaldehyde is electronically deactivated. Ti(OEt)₄ acts as a dual-purpose reagent: a Lewis acid to activate the carbonyl carbon, and an irreversible water scavenger to drive the condensation equilibrium forward without harsh Dean-Stark conditions.

-

Facial Selectivity: The bulky tert-butyl group of the sulfinamide auxiliary creates severe steric hindrance on one face of the resulting imine. When a nucleophile (e.g., a Grignard reagent) approaches, it is forced to attack via the less hindered Re-face or Si-face (depending on the auxiliary's chirality), ensuring high diastereomeric ratios (d.r.).

Fig 1. Stereoselective synthesis of 1,2,4-triazole chiral amines using Ellman's auxiliary.

Experimental Protocol: Self-Validating Synthesis of (S)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

This protocol details the synthesis of a highly versatile building block, referenced extensively in medicinal chemistry [4]. Every phase includes a self-validation checkpoint to ensure the integrity of the synthetic pipeline.

Step 1: Imine Condensation

-

Setup: Under an inert argon atmosphere, dissolve 1-methyl-1H-1,2,4-triazole-5-carboxaldehyde (10.0 mmol) and (R)-(+)-tert-butanesulfinamide (10.5 mmol) in anhydrous THF (30 mL).

-

Activation: Add Ti(OEt)₄ (20.0 mmol) dropwise at room temperature. Stir the reaction mixture for 12 hours.

-

Workup: Quench the reaction by pouring it into an equal volume of brine while stirring vigorously. Filter the resulting white titanium dioxide suspension through a pad of Celite. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint 1: Analyze the crude mixture via ¹H NMR. The disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of the imine proton (~8.5 ppm) validates complete conversion. Do not proceed if aldehyde remains, as it will competitively react in the next step to form racemic alcohols.

Step 2: Diastereoselective Nucleophilic Addition

-

Setup: Dissolve the crude chiral imine (approx. 10 mmol) in anhydrous CH₂Cl₂ (40 mL) and cool the flask to -48 °C (dry ice/acetonitrile bath). Causality: CH₂Cl₂ is a non-coordinating solvent that tightens the transition state, while -48 °C maximizes the energy difference between diastereomeric pathways.

-

Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 15.0 mmol) dropwise over 20 minutes. Stir at -48 °C for 4 hours.

-

Workup: Quench with saturated aqueous NH₄Cl at -48 °C, then allow to warm to room temperature. Extract with CH₂Cl₂, dry, and concentrate.

Self-Validation Checkpoint 2: Determine the diastereomeric ratio (d.r.) via ¹H NMR of the crude mixture by integrating the distinct tert-butyl signals of the two diastereomers. A d.r. of >95:5 validates a successful asymmetric induction.

Step 3: Acidic Cleavage of the Auxiliary

-

Deprotection: Dissolve the pure sulfinamide in MeOH (20 mL) and add 4M HCl in dioxane (10 mL). Stir at room temperature for 2 hours. Causality: The sulfinyl group is highly acid-labile, allowing cleavage under conditions mild enough to prevent racemization of the newly formed chiral center.

-

Isolation: Concentrate the mixture to dryness to yield the amine hydrochloride salt. Free-base using ion-exchange chromatography or aqueous NaOH extraction.

Self-Validation Checkpoint 3: Run Chiral HPLC against a racemic standard. An enantiomeric excess (ee) of >98% validates the entire protocol as a stereochemically secure system.

Quantitative Data: Optimization of Nucleophilic Addition

The choice of solvent, temperature, and organometallic reagent drastically impacts the yield and diastereoselectivity of the addition step. The data below summarizes the optimization parameters for the synthesis of 1,2,4-triazole chiral amines [5].

| Entry | Organometallic Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | MeMgBr | THF | 0 | 45 | 75:25 |

| 2 | MeMgBr | THF | -78 | 62 | 88:12 |

| 3 | MeMgBr | CH₂Cl₂ | -48 | 85 | 96:4 |

| 4 | MeLi | THF | -78 | 55 | 82:18 |

| 5 | MeLi | CH₂Cl₂ | -78 | 40 | 70:30 |

Table 1: Optimization of reaction conditions for the diastereoselective addition to 1,2,4-triazole sulfinyl imines. Entry 3 represents the optimal thermodynamic and kinetic balance.

Application in Drug Discovery Workflows

Once synthesized, these enantiopure 1,2,4-triazole chiral amines serve as highly modular building blocks. The primary amine can be rapidly diversified via Buchwald-Hartwig cross-coupling, reductive amination, or S_NAr reactions to build complex lead compounds.

In oncology, specifically in the development of next-generation aromatase inhibitors, the triazole ring anchors the molecule to the enzyme's active site, while the chiral amine vector projects tailored lipophilic groups into adjacent hydrophobic pockets, drastically increasing binding affinity and reducing off-target interactions with other CYP450 enzymes [6].

Fig 2. Integration of chiral amine building blocks into target-directed drug discovery.

Conclusion

The 1,2,4-triazole chiral amine represents a critical intersection of favorable physicochemical properties and precise stereochemical control. By adopting self-validating, auxiliary-driven synthetic strategies, researchers can reliably access these building blocks with excellent enantiopurity. As drug targets become increasingly complex, the ability to predictably orient functional groups via these chiral vectors will remain an indispensable tool in the medicinal chemist's arsenal.

References

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC.

- An insight on medicinal attributes of 1,2,4-triazoles - PMC.

- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews. American Chemical Society (ACS).

- 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine. Benchchem.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.

- Synthesis of chiral a-amino acid-derived 1H-1,2,4-triazoles and 1,2,4-triazines.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(1H-1,2,4-triazol-5-yl)ethanamine from Amino Acids

Abstract & Strategic Analysis

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a robust bioisostere for amides and esters due to its hydrogen-bonding capability and metabolic stability. The synthesis of 1-(1H-1,2,4-triazol-5-yl)ethanamine (an

While various routes exist, synthesizing this motif directly from the chiral pool (L-Alanine) offers the highest atom economy and stereochemical control. This guide details a scalable, three-stage protocol transforming Boc-L-Alanine into the target triazole.

Critical Process Parameters (CPPs)

-

Chiral Integrity: The primary challenge is preventing racemization at the

-carbon, particularly during the activation of the carboxylic acid and the thermal cyclization steps. -

Regioselectivity: Ensuring the formation of the 1,2,4-triazole over the 1,3,4-oxadiazole byproduct during cyclization.

Synthetic Workflow Visualization

The following diagram outlines the critical path from starting material to the final deprotected salt.

Figure 1: Strategic workflow for the conversion of Boc-L-Alanine to the target amino-triazole.

Detailed Experimental Protocols

Stage I: Synthesis of Boc-L-Alanine Hydrazide

Objective: Convert the carboxylic acid to a hydrazide without racemization. Mechanism: Nucleophilic acyl substitution via a mixed anhydride intermediate.

Note: We utilize the Isobutyl Chloroformate (IBCF) mixed anhydride method rather than EDC/HOBt coupling. Evidence suggests the mixed anhydride method at low temperature (-15°C) significantly reduces racemization risk compared to carbodiimide coupling.

Reagents:

-

Boc-L-Alanine (10.0 g, 52.8 mmol)

-

N-Methylmorpholine (NMM) (5.87 g, 58.1 mmol)

-

Isobutyl Chloroformate (IBCF) (7.93 g, 58.1 mmol)

-

Hydrazine Hydrate (80% aq solution) (13.2 g, 264 mmol)

-

Solvent: Tetrahydrofuran (THF), anhydrous

Protocol:

-

Activation: Dissolve Boc-L-Alanine in anhydrous THF (100 mL) under nitrogen atmosphere. Cool the solution to -15°C (ice/salt bath).

-

Base Addition: Add NMM dropwise, maintaining temperature below -10°C. Stir for 5 minutes.

-

Anhydride Formation: Add IBCF dropwise over 15 minutes. A white precipitate (NMM·HCl) will form.[1] Stir vigorously at -15°C for 20 minutes to ensure complete formation of the mixed anhydride.

-

Hydrazinolysis: In a separate flask, mix Hydrazine Hydrate (5 eq) with THF (20 mL) and cool to 0°C. Crucial: Rapidly add the cold mixed anhydride suspension (filtered or unfiltered) to the hydrazine solution.

-

Why? Adding the anhydride to excess hydrazine prevents the formation of the symmetric di-acyl hydrazine dimer.

-

-

Workup: Allow the mixture to warm to room temperature (RT) over 1 hour. Concentrate THF in vacuo. Dissolve residue in Ethyl Acetate (EtOAc), wash with sat.[1] NaHCO3, water, and brine. Dry over Na2SO4 and concentrate.

-

Yield: Expect ~9.5 g (88%) of a white solid.

Stage II: Cyclization to 1,2,4-Triazole

Objective: Construct the triazole ring using Formamidine Acetate. Mechanism: Condensation of the hydrazide with the formamidine cation followed by thermal dehydration.

Reagents:

-

Boc-L-Alanine Hydrazide (from Stage I) (5.0 g, 24.6 mmol)

-

Formamidine Acetate (10.2 g, 98.4 mmol, 4 eq)

-

Solvent: Glacial Acetic Acid (50 mL) or n-Butanol (for milder conditions)

Protocol:

-

Setup: Dissolve the hydrazide and formamidine acetate in Glacial Acetic Acid.

-

Thermal Cyclization: Heat the mixture to 60-70°C for 4 hours.

-

Critical Control Point: Do not exceed 80°C if strictly preserving chirality is paramount. Higher temperatures (>90°C) increase the rate of racemization via the enolizable proton at the chiral center.

-

-

Monitoring: Monitor by TLC (10% MeOH in DCM). The hydrazide spot should disappear.

-

Workup: Remove acetic acid under reduced pressure (azeotrope with toluene if necessary).

-

Neutralization: Resuspend the residue in EtOAc and wash carefully with sat. NaHCO3 (evolution of CO2) until the aqueous layer is pH 8.

-

Purification: The crude product is often pure enough, but can be recrystallized from EtOAc/Hexanes.

-

Data: The product is tert-butyl (S)-(1-(1H-1,2,4-triazol-5-yl)ethyl)carbamate.

Stage III: Deprotection

Objective: Removal of the Boc group to yield the final amine salt.

Protocol:

-

Dissolve the Boc-triazole (2.0 g) in 1,4-Dioxane (10 mL).

-

Add 4M HCl in Dioxane (10 mL) at 0°C.

-

Stir at RT for 2 hours. A white precipitate should form.[2]

-

Filter the solid, wash with diethyl ether, and dry under vacuum.

-

Final Product: (S)-1-(1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride.

Mechanistic Insight (Cyclization)

Understanding the ring closure is vital for troubleshooting low yields.

Figure 2: Simplified mechanism of the Einhorn-Brunner type reaction between a hydrazide and formamidine.

Analytical Specifications & Quality Control

To validate the synthesis, compare your results against these expected parameters.

| Parameter | Specification | Notes |

| Appearance | White to off-white hygroscopic solid | HCl salt form |

| 1H NMR (DMSO-d6) | Diagnostic triazole singlet is critical. | |

| LC-MS (ESI+) | [M+H]+ = 113.08 (Free base) | Salt will dissociate in MS source. |

| Chiral HPLC | >98% ee | Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA. |

Troubleshooting Racemization: If Chiral HPLC shows <95% ee, the culprit is likely Stage II.

-

Solution: Switch the solvent in Stage II from Acetic Acid to DMF and use DMF-DMA (Dimethylformamide dimethyl acetal) instead of Formamidine Acetate. Heat at 80°C. This route proceeds via an acyl-amidine intermediate which is less prone to racemization than the acidic conditions of the formamidine acetate route.

References

-

Castanedo, G. M., et al. (2011). "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." Journal of Organic Chemistry, 76(4), 1177–1179. Link

-

Ueda, S., & Nagasawa, H. (2009).[3] "Copper-Catalyzed Synthesis of 1,2,4-Triazoles." Journal of the American Chemical Society, 131(42), 15080–15081. Link

-

Shelke, G. M., et al. (2015).[3] "A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26(03), 404-407.[3] Link

-

Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link

Sources

1-(1H-1,2,4-triazol-5-yl)ethanamine as a bidentate ligand in coordination chemistry

This Application Note and Protocol Guide is designed for researchers in coordination chemistry and drug development. It details the synthesis, coordination modes, and applications of 1-(1H-1,2,4-triazol-5-yl)ethanamine , a chiral bidentate ligand with significant potential in Spin Crossover (SCO) materials and asymmetric catalysis.

Executive Summary

1-(1H-1,2,4-triazol-5-yl)ethanamine (hereafter referred to as trz-EtNH₂ ) is a bifunctional ligand combining a hard amine donor with a soft, pi-accepting triazole nitrogen. Structurally analogous to histamine but featuring a 1,2,4-triazole core, this ligand offers unique electronic properties and a chiral center at the

Key Features:

-

Coordination Mode: Acts primarily as a chelating bidentate ligand (N,N') forming stable 5-membered rings.

-

Bridging Capability: The triazole ring's

positions allow for bridging metal centers, essential for 1D/2D coordination polymers. -

Chirality: The ethylamine moiety provides a chiral handle (

or

Chemical Identity & Tautomerism

The ligand exists in tautomeric equilibrium. In solution, the proton on the triazole ring can migrate between N1, N2, and N4. For coordination purposes, the 1H-tautomer is often the reactive species, coordinating via the amine nitrogen and the triazole N4 (or N2), while the N1-H remains or is deprotonated to form triazolate bridges.

| Property | Specification |

| IUPAC Name | 1-(1H-1,2,4-triazol-5-yl)ethanamine |

| Formula | C |

| MW | 112.13 g/mol |

| Chirality | Chiral center at C |

| pKa (approx) | ~9.5 (Amine), ~10.0 (Triazole NH deprotonation) |

Protocol 1: Ligand Synthesis (Enantioselective)

Rationale: Direct synthesis from chiral amino acids preserves the stereochemistry, avoiding costly resolution steps later. This protocol uses L-Alanine to generate (

Reagents Required

-

Precursor: Boc-L-Alanine methyl ester (CAS: 63096-02-6)

-

Reagents: Hydrazine hydrate (80%), Formamidine acetate, Sodium ethoxide.

-

Solvents: Methanol, Ethanol, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Step-by-Step Methodology

-

Hydrazide Formation:

-

Dissolve Boc-L-Alanine methyl ester (10 mmol) in Methanol (20 mL).

-

Add Hydrazine hydrate (50 mmol, excess) dropwise at 0°C.

-

Stir at room temperature (RT) for 12 hours.

-

Evaporate solvent to yield Boc-L-Alanine hydrazide as a white solid. (Yield >90%).

-

-

Triazole Ring Closure:

-

Dissolve the hydrazide (10 mmol) in Ethanol (30 mL).

-

Add Formamidine acetate (15 mmol) and Sodium ethoxide (1.0 eq) to catalyze cyclization.

-

Reflux for 24 hours. The reaction proceeds via the formation of an intermediate amidrazone which cyclizes.

-

Cool and evaporate solvent. Partition between water/DCM. Dry organic layer and concentrate to yield Boc-protected trz-EtNH₂ .

-

-

Deprotection:

-

Dissolve the Boc-protected intermediate in DCM (10 mL).

-

Add TFA (2 mL) slowly at 0°C. Stir for 2 hours.

-

Neutralize with saturated NaHCO₃ (carefully) to pH 8.

-

Extract with DCM (3x), dry over Na₂SO₄, and evaporate.

-

Validation Point:

-

¹H NMR (DMSO-d₆): Look for Triazole C-H singlet (~8.2 ppm) and the quartet for the chiral CH (~4.2 ppm). Absence of methyl ester singlet indicates successful hydrazide formation.

Coordination Chemistry & Structural Visualization

The ligand trz-EtNH₂ exhibits two primary coordination modes depending on the metal ion and stoichiometry.

Mode A: Discrete Chelate (Monomer)

Forms a 5-membered ring involving the amine nitrogen and the triazole N4. Common with Cu(II), Ni(II), and Zn(II) in dilute solution.

Mode B: Bridging Chelate (Polymer)

The amine chelates one metal, while the triazole N1/N2 bridges to an adjacent metal. This is the critical mode for Spin Crossover (SCO) materials, particularly with Fe(II).

Diagram 1: Synthesis and Coordination Workflow

Caption: Synthetic pathway from chiral amino acid precursor to discrete or polymeric metal complexes.

Protocol 2: Synthesis of Spin Crossover (SCO) Material

Target: ₂ Context: Iron(II) triazole complexes are famous for exhibiting abrupt spin transitions with thermal hysteresis (memory effect), making them candidates for molecular switches.

Procedure

-

Preparation of Iron Salt:

-

Dissolve Fe(BF₄)₂·6H₂O (1 mmol) in degassed Methanol (5 mL). Note: Add a pinch of Ascorbic acid to prevent oxidation to Fe(III).

-

-

Ligand Addition:

-

Dissolve trz-EtNH₂ (3.1 mmol, slight excess) in Methanol (5 mL).

-

Add the ligand solution slowly to the iron solution under N₂ atmosphere.

-

-

Precipitation:

-

The solution will likely turn purple/pink (Low Spin state at RT) or remain colorless/pale yellow (High Spin state), depending on the exact ligand field strength.

-

Allow to stand undisturbed. If no precipitate forms, diffuse Diethyl Ether into the solution.

-

-

Isolation:

-

Filter the solid, wash with cold MeOH and Ether.

-

Dry under vacuum.

-

Characterization Data Table

| Technique | Observation | Interpretation |

| Visual (Thermochromism) | Pink (77K) | Indicates Low Spin (LS) to High Spin (HS) transition. |

| Magnetic Susceptibility | Confirming HS ( | |

| IR Spectroscopy | Shift in Triazole Ring stretch |

Application Note: Mechanism of Action

Spin Crossover (SCO) Mechanism

The trz-EtNH₂ ligand creates an octahedral field around Fe(II).

-

Ligand Field Strength: The amine donor increases the ligand field strength (

) compared to pure alkyl-triazoles. This often pushes the transition temperature ( -

Cooperativity: The triazole bridges (

) link Fe centers into 1D chains. Elastic interactions along this chain during the expansion (LS

Diagram 2: SCO Signaling Pathway

Caption: Logical flow of the Spin Crossover phenomenon in Fe(II)-triazole complexes.

References

-

Aromí, G., et al. (2011). "Triazoles and tetrazoles: Prime ligands to generate remarkable magnetic materials." Coordination Chemistry Reviews.

-

Kitchen, J. A., & Brooker, S. (2008). "Spin crossover in iron(II) complexes of 1,2,4-triazole ligands." Coordination Chemistry Reviews.

-

Hauser, A. (2004). "Ligand Field Theoretical Considerations." Topics in Current Chemistry.

-

Sigma-Aldrich. "1-(1H-1,2,4-triazol-5-yl)ethanamine Product Page." Sigma-Aldrich Catalog.

-

García, Y., et al. (2010). "Iron(II) Spin Crossover Materials Based on 1,2,4-Triazole Derivatives." European Journal of Inorganic Chemistry.

(Note: While specific crystal structures for this exact ligand are less common than its derivatives, the protocols above are derived from the established chemistry of the 4-amino-1,2,4-triazole and 3-amino-1,2,4-triazole families cited in Refs 1 and 2.)

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Triazole Amines by Ion Exchange Chromatography

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar triazole amines using Ion Exchange Chromatography (IEX). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful purification technique. Given their polar and ionizable nature, triazole amines are excellent candidates for IEX, yet their unique properties can present specific challenges.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your separation protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and starting points for developing your IEX method for polar triazole amines.

Q1: What is Ion Exchange Chromatography (IEX) and why is it effective for polar triazole amines?

A: Ion Exchange Chromatography is a separation technique that separates molecules based on their net surface charge.[2] It utilizes a stationary phase (a solid support resin) that has charged functional groups on its surface. These groups attract and reversibly bind oppositely charged molecules from the liquid mobile phase.[3][4]

Polar triazole amines are ideal candidates for IEX because the nitrogen atoms in their structure are basic and can be easily protonated in acidic or neutral solutions to carry a positive charge. This positive charge allows them to bind strongly to a negatively charged stationary phase (a cation exchanger), enabling their separation from neutral or negatively charged impurities.[5][6]

Q2: Should I use a Cation or Anion Exchange column for my triazole amine?

A: The choice depends entirely on the charge of your target molecule under stable pH conditions.[7] For triazole amines, you will almost always use Cation Exchange Chromatography (CEX) .

-

Causality: Triazole amines are basic. To get them to bind to the column, you need them to be positively charged (protonated). This is achieved by working at a pH below the amine's pKa (the pH at which it is 50% protonated). A positively charged molecule (a cation) will bind to a negatively charged resin, hence the use of a cation exchanger.[7][8] Anion exchange would only be appropriate if the triazole had a strongly acidic functional group and you were working at a high pH to give it a net negative charge, which is uncommon.

Q3: What are the most critical parameters I need to control?

A: The success of your IEX separation hinges on the precise control of the mobile phase.[3] The two most critical parameters are:

-

pH: This dictates the charge state of both your target amine and the stationary phase. For reproducible binding of a triazole amine to a cation exchanger, the buffer pH should be at least 0.5 to 1 pH unit below the amine's pKa.[2][9]

-

Ionic Strength (Salt Concentration): This controls the elution. Molecules are released from the resin when the salt concentration of the mobile phase is increased. The salt ions (e.g., Na⁺) compete with your positively charged amine for the binding sites on the resin, eventually displacing it.[3][10]

Q4: What kind of sample preparation is necessary before I inject my sample?

A: Proper sample preparation is crucial to prevent column clogging and ensure reproducible binding.[11]

-

Filtration: The sample must be free of all particulate matter. Filter your sample through a 0.22 µm or 0.45 µm filter.[12]

-

Buffer Exchange/Desalting: The ionic strength of your sample must be low enough to allow the amine to bind to the column. If your sample is in a high-salt buffer, you must exchange it into the low-salt starting buffer (Buffer A). This can be done using a desalting column or dialysis.[9][11]

-

pH Adjustment: The pH of the sample must be adjusted to match the pH of the starting buffer to ensure the amine is properly charged for binding.[9]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: Poor or No Binding of the Triazole Amine

Q: My triazole amine is eluting immediately in the void volume or during the column wash. What is going wrong?

A: This indicates a failure of the analyte to interact with the stationary phase. The cause is almost always related to the mobile phase or sample conditions.

-

Probable Cause 1: Incorrect Buffer pH.

-

Explanation: For a triazole amine to bind to a cation exchanger, it must be positively charged. If the pH of your starting buffer is too high (i.e., near or above the amine's pKa), the amine will be neutral or partially charged, and its affinity for the negatively charged resin will be weak or nonexistent.

-

Solution: Ensure your starting buffer pH is at least 0.5-1.0 unit below the pKa of your target amine.[9] If the pKa is unknown, start with a screening buffer around pH 6.[2]

-

-

Probable Cause 2: Sample Ionic Strength is Too High.

-

Explanation: The ions in your sample (from salts used in a previous reaction or purification step) will compete with your protonated amine for binding sites on the resin. If the salt concentration in your sample is too high, it will prevent the amine from binding effectively.

-

Solution: Desalt or perform a buffer exchange on your sample to ensure its ionic strength is equal to or lower than your starting buffer.[9][11] If that isn't possible, diluting the sample with the starting buffer can also work.

-

-

Probable Cause 3: Incomplete Column Equilibration.

-

Explanation: The column must be fully equilibrated with the starting buffer (typically 5-10 column volumes) to ensure the internal column environment (pH and ionic strength) matches the desired starting conditions.[2] If not, the amine will encounter a different environment upon injection, preventing proper binding.

-

Solution: Always equilibrate the column until the pH and conductivity of the outlet stream are stable and identical to your starting buffer.

-

Troubleshooting Workflow: Poor Analyte Binding

Caption: Decision tree for troubleshooting poor binding in IEX.

Problem: Peak Tailing

Q: My purified triazole amine peak is asymmetrical and shows significant tailing. How can I fix this?

A: Peak tailing is one of the most common issues when purifying amines and is typically caused by undesirable secondary interactions or column overload.[13][14]

-

Probable Cause 1: Secondary Interactions with the Stationary Phase.

-

Explanation: This is the most frequent cause.[15] Many IEX resins are based on silica, which has residual "silanol" groups (Si-OH). These sites can become negatively charged and interact ionically with your positively charged amine through a different mechanism than the primary IEX functional groups. This leads to some analyte molecules being retained longer, causing a "tail".[10][15]

-

Solutions:

-

Modify the Mobile Phase: Add a small amount (0.1-1%) of a competing amine, like triethylamine (TEA), to your mobile phase. The TEA will bind to the active silanol sites, masking them from your target analyte.[16]

-

Use a Different Stationary Phase: Switch to a column with a polymer-based resin (e.g., polystyrene-divinylbenzene). These resins lack silanol groups and are generally better for purifying basic compounds.[16][17]

-

-

-

Probable Cause 2: Column Overload.

-

Explanation: Injecting too much sample mass can saturate the binding sites on the column, leading to a distorted, tailing peak shape.[13]

-

Solution: Reduce the amount of sample you are injecting. Dilute your sample 5- or 10-fold and reinject. If the peak shape improves, you were overloading the column.[15]

-

-

Probable Cause 3: Physical Column Issues.

-

Explanation: A void at the column inlet or a partially blocked frit can disrupt the flow path, causing band broadening and tailing for all peaks.[13]

-

Solution: To diagnose this, inject a neutral, non-retained compound. If it also tails, the problem is physical.[14] Check the inlet frit for blockage. If a void has formed, the column may need to be repacked or replaced.

-

Troubleshooting Workflow: Peak Tailing

Caption: Decision tree for troubleshooting peak tailing.

Problem: Poor Resolution or Co-elution

Q: My target amine peak is broad or is not separating from nearby impurities. How can I improve the resolution?

A: Poor resolution means the experimental conditions are not selective enough to distinguish between your target and its contaminants.

-

Probable Cause 1: Elution Gradient is Too Steep.

-

Explanation: A rapid increase in salt concentration (a steep gradient) will wash everything off the column quickly, without giving closely related species time to separate.

-

Solution: Use a shallower gradient. Decrease the rate of change of %Buffer B over a larger volume. For example, instead of going from 0-100% Buffer B in 10 column volumes (CV), try a gradient of 0-50% Buffer B over 20 CV.

-

-

Probable Cause 2: Flow Rate is Too High.

-

Explanation: A high flow rate reduces the time available for the analyte to interact with the stationary phase, which can compromise resolution.

-

Solution: Reduce the flow rate. This will broaden peaks slightly but often significantly improves the separation between them.

-

-

Probable Cause 3: Incorrect Resin Choice.

-

Explanation: The physical properties of the resin beads matter. Smaller beads provide more surface area and lead to more efficient, higher-resolution separations, though at the cost of higher backpressure.[2]

-

Solution: If optimizing the gradient and flow rate fails, consider a column packed with a smaller particle size resin.

-

Section 3: Standard Experimental Protocol

This section provides a generalized, step-by-step methodology for purifying a polar triazole amine using cation exchange chromatography.

Objective: To separate a positively charged triazole amine from neutral and anionic impurities.

1. Materials & Column Selection

-

Column: A strong cation exchange (SCX) column is a good starting point.[3] Common functional groups are sulfonic acid.[2] Choose a polymer-based resin if available to minimize peak tailing.

-

Buffers: All buffers should be prepared with high-purity water and filtered through a 0.22 µm filter.

| Buffer Component | Buffer A (Binding/Wash) | Buffer B (Elution) | Purpose |

| Buffering Agent | 20 mM Sodium Phosphate | 20 mM Sodium Phosphate | Maintains constant pH |

| pH | 6.0 (Adjust with phosphoric acid) | 6.0 (Adjust with phosphoric acid) | Ensures amine is protonated (adjust based on pKa) |

| Salt | None | 1.0 M Sodium Chloride (NaCl) | Elutes the bound amine |

2. IEX Workflow

General Ion Exchange Chromatography Workflow

Caption: The five key stages of an IEX purification cycle.

Step-by-Step Method:

-

Column Equilibration: Equilibrate the SCX column with Buffer A for 5-10 column volumes, or until the detector baseline, pH, and conductivity are stable.[2][8]

-

Sample Preparation: Prepare your sample as described in FAQ Q4. Ensure it is filtered and its pH and ionic strength match Buffer A.

-

Sample Loading: Load the prepared sample onto the column at a reduced flow rate to ensure efficient binding.[3]

-

Washing: Wash the column with 3-5 column volumes of Buffer A to remove all unbound and weakly bound impurities. Monitor the UV detector signal until it returns to baseline.

-

Elution: Elute the bound triazole amine using a linear gradient of increasing salt concentration. Start with a broad gradient (e.g., 0-100% Buffer B over 20 column volumes). Collect fractions throughout the elution phase.

-

Analysis: Analyze the collected fractions (e.g., by HPLC, UV-Vis, or MS) to identify which ones contain the pure target compound.

-

Column Regeneration: After elution, wash the column with 3-5 column volumes of 100% Buffer B to strip off any strongly bound molecules. Then, re-equilibrate with Buffer A for the next run or prepare for storage.[18][19]

Section 4: Column Care and Maintenance

Q: How do I properly clean, regenerate, and store my ion exchange column?

A: Proper maintenance is essential for column longevity and reproducible results.[20]

-

Regeneration: Regeneration is the process of completely stripping the column and returning the functional groups to their original ionic form.[19] For a cation exchange column used with salt gradients, a high-salt wash (like the final step of the elution) is often sufficient for routine runs.[18] If fouling is suspected, a more stringent chemical cleaning is needed.

-

Cleaning (CIP - Cleaning-In-Place): If you observe high backpressure or diminished performance, contaminants like precipitated proteins or lipids may have fouled the column.[21]

-

For Cation Exchangers: A typical CIP cycle involves washing with a strong acid (e.g., 0.5-1.0 M HCl) followed by a strong base (e.g., 0.5-1.0 M NaOH) to remove ionically bound foulants, and then flushing thoroughly with water and buffer.[22] Always consult the column manufacturer's instructions, as some resins are not compatible with harsh chemicals.[23]

-

-

Storage: For short-term storage (overnight), leave the column in Buffer A. For long-term storage, flush the column with water and then store it in a solution that prevents microbial growth (e.g., 20% ethanol or a solution recommended by the manufacturer). Ensure the column is tightly sealed to prevent it from drying out.

Section 5: References

-

Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc.

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.

-

LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International - Chromatography Online.

-

Sample Preparation in Ion Exchange Chromatography - Sigma-Aldrich.

-

How to Choose Ion Exchange Resin? - Alfa Chemistry.

-

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin - Benchchem.

-

Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - RU.

-

HPLC Peak Tailing - Axion Labs.

-

LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?

-

Principles of Ion Exchange Chromatography | Phenomenex.

-

Ion Exchange Chromatography Troubleshooting - Sigma-Aldrich.

-

Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals - Thermo Fisher Scientific.

-

Selection of Ion Exchange Chromatography Media - Sunresin.

-

How to Regenerate Ion Exchange Resins? View the Step-by-Step Guide - Alfa Chemistry.

-

Exploring Ion-Exchange Chromatography: Principles and Applications - SciTechnol.

-

Regeneration of Ion Exchange Resin to Extend Its Lifespan.

-

Common Ion Exchange System Problems and How to Fix Them - SAMCO Technologies.

-

How Do You Choose the Best Ion Exchange System For Your Facility?

-

Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips.

-

Regenerating Ion Exchange Columns: Maximizing Column Lifespan - Patsnap Synapse.

-

Technical Support Center: Purification of Bulky Amines by Chromatography - Benchchem.

-

Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips.

-

Troubleshooting protein loss during ion exchange (IEX) chromatography - Cytiva.

-

Guide to Ion-Exchange Chromatography - Harvard Apparatus.

-

Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents - PMC.

Sources

- 1. Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. chromtech.com [chromtech.com]

- 4. scitechnol.com [scitechnol.com]

- 5. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Selection of Ion Exchange Chromatography Media - Sunresin [seplite.com]

- 8. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]

- 11. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]

- 12. med.unc.edu [med.unc.edu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. How Do You Choose the Best Ion Exchange System For Your Facility? - SAMCO Technologies [samcotech.com]

- 18. Regeneration of Ion Exchange Resin to Extend Its Lifespan [ionexchangeglobal.com]

- 19. Regenerating Ion Exchange Columns: Maximizing Column Lifespan [synapse.patsnap.com]

- 20. Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips [exchangeresins.com]

- 21. Common Ion Exchange System Problems and How to Fix Them - SAMCO Technologies [samcotech.com]

- 22. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

- 23. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

Technical Support Center: A Guide to Handling Hygroscopic 1-(1H-1,2,4-triazol-5-yl)ethanamine Hydrochloride Salts

Welcome to the technical support center for 1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this hygroscopic salt. This document offers practical, field-proven insights to ensure the integrity of your experiments and the quality of your results.

Introduction: Understanding the Challenge

1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride is a valuable building block in pharmaceutical research and development. However, its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents significant handling challenges.[1] Improper handling can lead to a cascade of issues, including inaccurate weighing, clumping, and potential chemical degradation, ultimately compromising experimental outcomes. This guide provides a structured approach to mitigate these risks.

Core Principles of Handling Hygroscopic Salts

The fundamental principle for handling hygroscopic compounds is the strict exclusion of atmospheric moisture at every step of the experimental workflow. The extent of moisture uptake is influenced by several factors, including the partial vapor pressure of water in the environment, ambient temperature, the exposed surface area of the solid, and the intrinsic reactivity of the material with water.[2]

Below is a workflow diagram illustrating the ideal handling process for 1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride.

Caption: Ideal workflow for handling hygroscopic salts.

Troubleshooting Guide

This section addresses common problems encountered when working with 1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride, providing causes and actionable solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Clumping or Caking of the Solid | Exposure to ambient humidity during storage or handling.[1] | 1. Improve Storage: Ensure the container is tightly sealed and stored in a desiccator with a fresh desiccant. Consider storing smaller aliquots to avoid repeated exposure of the bulk material. 2. Controlled Environment: Handle the material inside a glovebox or a controlled humidity chamber.[3] |

| Inaccurate Mass Measurements | Rapid moisture absorption by the solid on the balance pan. | 1. Rapid Weighing: Weigh the compound quickly. Have all necessary equipment ready to minimize the time the container is open. 2. Weighing in a Controlled Environment: If possible, place the analytical balance inside a glovebox or a low-humidity chamber. 3. Use Sealable Containers: Weigh the solid into a pre-tared, sealable container (e.g., a vial with a septum cap). |

| Poor Solubility or Incomplete Dissolution | The presence of absorbed water can alter the salt's properties. In some cases, amine hydrochlorides can form different solvates or hydrates.[4] | 1. Use Anhydrous Solvents: Ensure that the solvent is of high purity and low water content. 2. Dry the Compound (with caution): If you suspect significant water absorption, the compound can be dried under high vacuum. However, be aware that excessive heating can lead to degradation. |

| Variability in Reaction Outcomes | Inconsistent water content in the starting material, which can affect reaction kinetics or lead to side reactions. The presence of water can impact the stability of amine salts.[5][6] | 1. Standardize Handling Procedures: Implement a consistent protocol for handling the salt for all experiments. 2. Quantify Water Content: For critical applications, determine the water content of the batch using methods like Karl Fischer titration before use.[7] This allows for correction of the mass of the active compound. |

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride?

A: The salt should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica gel or molecular sieves.[8] For long-term storage, consider placing the sealed container inside a secondary sealed bag with additional desiccant. Store in a cool, dry place away from direct sunlight.

Q2: I don't have access to a glovebox. What are the best practices for handling this salt on an open bench?

A: While a glovebox is ideal, you can minimize moisture exposure by:

-

Working quickly and efficiently.

-

Allowing the container to equilibrate to room temperature before opening to prevent condensation.

-

Using a weighing vessel with a narrow opening to reduce the surface area exposed to the air.

-

Immediately sealing the stock bottle and the weighing vessel after dispensing.

-

Working in a fume hood with a good draft can help to minimize ambient humidity in the immediate working area.

Q3: How can I determine the water content of my 1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride sample?

A: Several analytical techniques can be used to quantify water content:

-

Karl Fischer (KF) Titration: This is the gold standard for accurate water determination in solids.[7]

-

Thermogravimetric Analysis (TGA): TGA can determine the mass loss upon heating, which can be attributed to water if the compound is thermally stable.[9]

-

Dynamic Vapor Sorption (DVS): DVS analysis can characterize the hygroscopic behavior of the material by measuring its mass change as a function of relative humidity (RH).[10][11]

Q4: What are the safety precautions I should take when handling this compound?

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the solid in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust particles.

-

Avoid contact with skin and eyes.

-

In case of a spill, prevent dust generation by gently covering the spill and then carefully cleaning it up.

Q5: Will absorbed water affect the chemical stability of the amine hydrochloride salt?

A: Yes, absorbed water can potentially lead to the hydrolysis of the amine hydrochloride, affecting its purity and stability.[12] The presence of water can create a corrosive microenvironment, especially if the salt deliquesces (dissolves in the absorbed water).[3] For reactions sensitive to water, even small amounts of absorbed moisture can be detrimental.

Experimental Protocols

Protocol 1: Weighing 1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride

Objective: To accurately weigh the hygroscopic salt while minimizing moisture absorption.

Materials:

-

1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride in a tightly sealed container

-

Analytical balance

-

Spatula

-

Pre-tared, sealable vials

Procedure:

-

Allow the container of the salt to equilibrate to the ambient temperature of the weighing area to prevent condensation upon opening.

-

Place a pre-tared, sealable vial on the analytical balance and tare the balance.

-

Minimize the time the primary container is open. Quickly transfer the desired amount of the solid to the vial using a clean, dry spatula.

-

Immediately and securely close both the primary container and the vial.

-

Record the final mass.

-

For subsequent weighings, repeat the process with a fresh, pre-tared vial.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a stock solution of a known concentration using an anhydrous solvent.

Materials:

-

Weighed 1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride in a sealed vial

-

Anhydrous solvent (e.g., anhydrous DMSO, DMF, or as required by the experimental protocol)

-

Volumetric flask

-

Syringes and needles (if using a septum-capped vial)

Procedure:

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a portion of the anhydrous solvent to the vial containing the weighed salt.

-

Gently swirl or vortex the vial until the solid is completely dissolved.

-

Carefully transfer the solution to the volumetric flask.

-

Rinse the vial with additional anhydrous solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Add anhydrous solvent to the volumetric flask until the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Store the stock solution in a tightly sealed container, protected from light and moisture.

Logical Relationships in Handling Hygroscopic Compounds

The following diagram illustrates the decision-making process and consequences associated with handling hygroscopic materials.

Caption: Decision tree for handling hygroscopic compounds.

References

-

Zhou, X., Hines, P., & Borer, M. W. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 219–225. [Link]

- Kargosha, K., & Shirazi, A. (2015). Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. Pharmaceutical Sciences, 21(Suppl 1), 127-135.

- Anbarasan, A., et al. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net.

-

Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. [Link]

-

OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. [Link]

- Journal of Chemical and Pharmaceutical Research. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. J. Chem. Pharm. Res., 10(3), 61-67.

- ResearchGate. (2025). The stability of amitriptyline hydrochloride in aqueous solution.

-

Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Filo. (2025). How are primary, secondary, and tertiary amines separated from their mixture in pure and dry form?.

- Sigma-Aldrich. (n.d.). 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine.

- Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 3985–4004.

- Smolecule. (n.d.). handling hygroscopic properties of hydrochloride salts.

- Wikipedia. (n.d.). Hydroxylamine.

- Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.

- Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-59.

- Semantic Scholar. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)- N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents.

- MDPI. (n.d.).

-

Government of Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). [Link]

- National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)

- National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

- SciSpace. (2015). Synthesis of novel 1,2,4-triazoles and triazolo-thiadiazines as anticancer agents.

- National Center for Biotechnology Information. (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether.

- ResearchGate. (2025). 3.